molecular formula C27H27N5OS B11694872 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11694872
M. Wt: 469.6 g/mol
InChI Key: LMOXVALZDISTMZ-MTDXEUNCSA-N
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Description

N'-[(E)-(4-tert-Butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a Schiff base derivative featuring a 1,2,4-triazole core substituted with phenyl groups at positions 4 and 5, a sulfanyl (-S-) linkage to an acetohydrazide moiety, and an (E)-configured 4-tert-butylphenylmethylidene group.

The synthesis typically involves condensation reactions between 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide and 4-tert-butylbenzaldehyde under reflux conditions in ethanol, followed by crystallization . Crystallographic studies using programs like SHELXL () and ORTEP-3 () have been critical in resolving its stereochemistry and molecular conformation.

Properties

Molecular Formula

C27H27N5OS

Molecular Weight

469.6 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C27H27N5OS/c1-27(2,3)22-16-14-20(15-17-22)18-28-29-24(33)19-34-26-31-30-25(21-10-6-4-7-11-21)32(26)23-12-8-5-9-13-23/h4-18H,19H2,1-3H3,(H,29,33)/b28-18+

InChI Key

LMOXVALZDISTMZ-MTDXEUNCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations in Analogous Compounds

Compound Name Triazole Substituents (Positions 4,5) Hydrazide Substituent Key Properties/Activities Reference
Target Compound 4,5-diphenyl (E)-4-tert-butylphenylmethylidene Crystallographically resolved
ZE-4b (N-[(2-phenylmethylidene)-2-(4-ethyl-5-(pyridine-2-yl)-4H-triazol-3-yl)sulfanyl]acetohydrazide) 4-ethyl, 5-pyridine-2-yl 2-phenylmethylidene Enhanced solubility; unconfirmed bioactivity
ZE-4c (N-[(2-phenylmethylidene)-2-(4-(fluorophenyl)-5-(pyridine-2-yl)-4H-triazol-3-yl)sulfanyl]acetohydrazide) 4-fluorophenyl, 5-pyridine-2-yl 2-phenylmethylidene Fluorine-induced polarity; antimicrobial screening
N′-[(2,6-Dichlorophenyl)methylene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-triazol-3-yl]sulfanyl}acetohydrazide 4-phenyl, 5-(4-tert-butylphenyl) (E)-2,6-dichlorophenylmethylene Higher thermal stability; halogen-mediated reactivity

Key Observations :

  • The 4,5-diphenyl substitution in the target compound confers rigidity and planar stacking, as observed in its crystal structure (P1 triclinic system, a = 9.1104 Å, b = 10.5601 Å, c = 15.5146 Å) . In contrast, pyridine or fluorophenyl substituents (ZE-4b, ZE-4c) introduce polar interactions but reduce crystallinity .

Hydrazide and Sulfanyl Modifications

Table 2: Impact of Hydrazide/Sulfanyl Group Variations

Compound Name Sulfanyl Group Position Hydrazide Substituent Biological Relevance Reference
Target Compound Triazole-3-yl (E)-4-tert-butylphenylmethylidene Potential kinase inhibition
N′-Benzylidene-2-((4-(4-methylphenyl)-5-phenyl-4H-triazol-3-yl)thio)acetohydrazide Triazole-3-yl Benzylidene Moderate antifungal activity
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-triazol-4-amine Triazole-3-yl 2-chlorobenzylidene Anticancer activity (IC₅₀ = 12 µM)

Key Observations :

  • The sulfanyl group at the triazole-3-yl position is conserved across analogs, suggesting its role in metal chelation or redox activity .
  • Benzylidene vs. tert-butylphenylmethylidene : The bulky tert-butyl group in the target compound may hinder enzymatic degradation compared to simpler benzylidene derivatives .

Crystallographic and Computational Insights

  • Crystallography: The target compound’s triclinic crystal system (P1) contrasts with the monoclinic systems observed in ZE-4b/c derivatives, likely due to steric effects of the tert-butyl group . Refinement via SHELXL () confirmed anisotropic displacement parameters for non-H atoms .

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